molecular formula C14H10N2O4 B087044 1,5-Diamino-4,8-dihydroxyanthraquinone CAS No. 145-49-3

1,5-Diamino-4,8-dihydroxyanthraquinone

Cat. No.: B087044
CAS No.: 145-49-3
M. Wt: 270.24 g/mol
InChI Key: HSYLKWSCFRLSKB-UHFFFAOYSA-N
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Description

1,5-Diamino-4,8-dihydroxyanthraquinone is an organic compound with the molecular formula C14H10N2O4. It is a derivative of anthraquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the anthraquinone core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diamino-4,8-dihydroxyanthraquinone can be synthesized through several methods. One common approach involves the acid-catalyzed aldol condensation reaction. In this method, 1,5-diaminoanthraquinone is reacted with formaldehyde to form 1,5-dimethylaminoanthraquinone. This intermediate is then reacted with a ketoaldehyde to yield this compound .

Another method involves the electrolytic synthesis of this compound from 1,5-dinitroanthraquinone. This process uses a cathode rotation cellular-type electrolytic tank, sulfuric acid as the electrolyzing solution, and a phase transfer catalyst such as tin(II) chloride or bismuth(III) chloride. The reaction is carried out at temperatures between 100-160°C and controlled cathode electric potential .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale electrolytic synthesis due to its high selectivity, low cost, and minimal environmental impact. This method allows for the efficient production of the compound with high yield .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which have applications in dyes and pigments .

Scientific Research Applications

1,5-Diamino-4,8-dihydroxyanthraquinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diamino-4,8-dihydroxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLKWSCFRLSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID1051727
Record name 1,5-Diamino-4,8-dihydroxyanthraquinone
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Molecular Weight

270.24 g/mol
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CAS No.

145-49-3, 52365-48-7
Record name 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
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Record name 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-
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Record name 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone
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Record name 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE
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Synthesis routes and methods

Procedure details

A 500 ml. electromagnetically stirred glass reactor was charged with 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide and 0.25 g of 5% palladium-carbon. The inside of the reactor was purged with hydrogen, and the 1,5-dinitro-4,8-dihydroxyanthraquinone was hydrogenated at 50° C. with stirring. In 5 hours, 0.0906 mole of hydrogen was absorbed, whereupon the reaction was stopped. The reaction mixture was filtered to separate the catalyst. The filtrate was oxidized with air with stirring at 20° to 30° C. for 2 hours, and then neutralized with 20% sulfuric acid to a pH of 2-3. The crystals precipitated were filtered, washed with water, and dried to afford 4.0 g of 1,5-diamino-4,8-dihydroxyanthraquinone in a yield of 97.8%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0.0906 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone and how can it be characterized?

A1: this compound is an anthraquinone derivative featuring two amino and two hydroxyl groups. While its exact molecular weight would depend on the specific salt or derivative, the base form has the molecular formula C14H10N2O4. Various spectroscopic techniques can be employed for characterization. For instance, CP MAS 13C-NMR studies have been used to analyze the tetrazotized products of this compound.

Q2: How does the structure of this compound relate to its solubility and what are its implications for applications?

A2: The solubility of this compound is influenced by the presence of its amino and hydroxyl groups. It exhibits solubility in cresylic acid, particularly when part of polyimides synthesized using benzophenone dianhydride (BPDA). This solubility is attributed to factors like symmetry, hydrogen bonding capacity, and solubility parameters. Notably, this compound significantly contributes to the solubility of BPDA-based polyimides. This solubility characteristic makes these polyimides potentially suitable for applications requiring specific solvent compatibility.

Q3: Can this compound be used to create materials with specific optical properties?

A3: Yes, this compound serves as a precursor for synthesizing red fluorescent carbon dots (R-CDs) with emission at 635 nm. The red fluorescence arises from the expanded, hybrid sp2 domain resembling an indanthrone tannin structure, originating from the DDAQ precursor. This property renders these R-CDs potentially valuable for applications like bioimaging and dual-mode sensing of substances like Fe3+ and glyphosate.

Q4: How does this compound participate in chemical reactions?

A4: this compound undergoes a unique Friedel-Crafts arylation reaction. When its 3,7-disulphonic acid derivative interacts with phenols or anisole in concentrated sulfuric acid containing boric acid, arylation occurs. The aryl group is added specifically ortho to the amino group and trans to the sulphonic acid group. This stereospecific reaction is a key aspect of its chemical reactivity.

Q5: What is the significance of N-methylated derivatives of this compound?

A5: N-methylated derivatives of this compound, alongside those of 1,8-diamino-4,5-dihydroxyanthraquinone, are recognized as blue dyes for synthetic polymer fibers. The degree of methylation influences the color of these dyes. Synthesizing various N-methylated derivatives allows for tailoring their color properties, making them useful in dyeing applications within the textile industry.

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